

A Comprehensive Technical Guide to (2,4,5-Trimethoxyphenyl)methanol

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Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

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Introduction

(2,4,5-Trimethoxyphenyl)methanol, a substituted benzyl alcohol, is a key organic intermediate in the synthesis of a variety of biologically active molecules. Its structural features, particularly the trimethoxy-substituted phenyl ring, make it a valuable precursor in drug discovery and development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and the biological activities associated with its derivatives, with a focus on its precursor, 2,4,5-Trimethoxybenzaldehyde.

Nomenclature and Physicochemical Properties

The nomenclature and key physicochemical properties of **(2,4,5-Trimethoxyphenyl)methanol** are summarized below.

IUPAC Name: **(2,4,5-trimethoxyphenyl)methanol**^{[1][2]}

Synonyms: 2,4,5-Trimethoxybenzyl alcohol^{[1][2]}

Table 1: Physicochemical Data for **(2,4,5-Trimethoxyphenyl)methanol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1][2]
Molecular Weight	198.22 g/mol	[2][3][4]
Appearance	Solid	[3]
Melting Point	70-72 °C	[3]
InChI	1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3	[3]
InChI Key	XJNCXXBIDXLPMG-UHFFFAOYSA-N	[3]
SMILES	<chem>COc1cc(OC)c(OC)cc1CO</chem>	[3]
CAS Number	30038-31-4	[1][2][3][4]

Synthesis

The synthesis of **(2,4,5-Trimethoxyphenyl)methanol** is typically achieved through the reduction of its corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde. A general two-step synthesis is outlined below, starting from the naturally abundant α -asarone found in calamus oil.

Experimental Protocol: Synthesis of 2,4,5-Trimethoxybenzaldehyde from Calamus Oil

This protocol details the ozonolysis of α -asarone in calamus oil to yield 2,4,5-Trimethoxybenzaldehyde.

Materials:

- Calamus oil (rich in α -asarone)
- Ethanol

- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Ozone generator
- 25 mL two-neck Schlenk flask
- Magnetic stirrer and stir bar

Procedure:

- Add 5 g (approximately 24 mmol of α -asarone) of purified calamus oil to a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar.[\[5\]](#)
- Dissolve the oil in 5 mL of ethanol.[\[5\]](#)
- Bubble ozone (O_3/O_2) through the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.[\[5\]](#)
- Upon completion, add 5 mL of ethyl acetate to the reaction mixture.[\[5\]](#)
- Perform a liquid-liquid extraction by washing the organic mixture three times with 2.5 mL of deionized water.[\[5\]](#)
- Separate the organic layer and dry it over anhydrous sodium sulfate.[\[5\]](#)
- Filter the solution to remove the drying agent.
- Evaporate the solvent under reduced pressure to yield 2,4,5-Trimethoxybenzaldehyde as a pale brown solid. The reported yield for this method is approximately 92%.[\[5\]](#)

Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

This protocol describes the reduction of 2,4,5-Trimethoxybenzaldehyde to **(2,4,5-Trimethoxyphenyl)methanol** using sodium borohydride.

Materials:

- 2,4,5-Trimethoxybenzaldehyde
- Methanol
- Sodium borohydride (NaBH_4)
- 3% Hydrochloric acid (aqueous solution)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 2,4,5-Trimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.2 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Quench the reaction by carefully adding 3% aqueous HCl solution until the effervescence ceases.
- Evaporate the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3x).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and evaporate the solvent to yield **(2,4,5-Trimethoxyphenyl)methanol**.

Biological Activities of Precursor and Potential Applications

While direct biological studies on **(2,4,5-Trimethoxyphenyl)methanol** are limited, its immediate precursor, 2,4,5-Trimethoxybenzaldehyde, has been investigated for a range of pharmacological activities. **(2,4,5-Trimethoxyphenyl)methanol** serves as a crucial synthetic intermediate for derivatives that may share or enhance these properties.

Table 2: Summary of Biological Activities of 2,4,5-Trimethoxybenzaldehyde

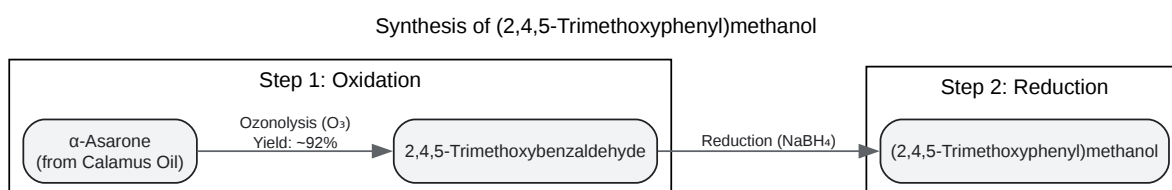
Biological Activity	Mechanism of Action	Quantitative Data	Source
Anti-Adipogenic	Suppresses differentiation of preadipocytes by regulating ERK1 phosphorylation.	Effective at 0.5 mM	[5]
Anti-Inflammatory	Acts as a selective Cyclooxygenase-2 (COX-2) inhibitor.	-	[5]
Anticancer	Serves as a precursor for stilbene and hydrostilbene derivatives that inhibit tubulin polymerization.	-	[5]
Antiviral	Used in the synthesis of HIV Reverse Transcriptase (HIV-RT) inhibitors.	-	[5]
Antifungal	Exhibits inhibitory activity against <i>Candida albicans</i> .	-	[5]

The oxidation of 2,4,5-trimethoxybenzyl alcohol in the presence of the enzyme laccase has been shown to yield a dimeric compound, suggesting its potential role in enzymatic biotransformation and the generation of novel bioactive molecules.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from α -asarone to **(2,4,5-Trimethoxyphenyl)methanol**.

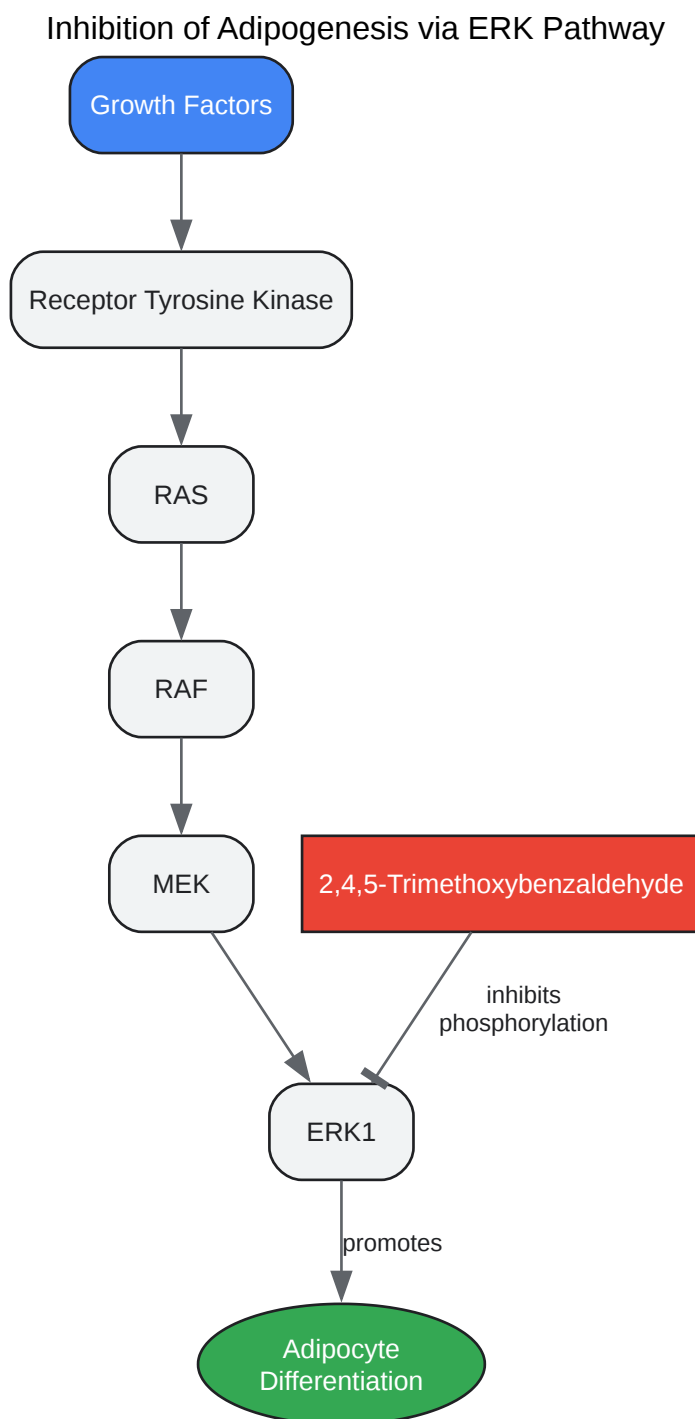


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Caption: Synthetic pathway to **(2,4,5-Trimethoxyphenyl)methanol**.

Potential Signaling Pathway Involvement

This diagram depicts the inhibitory effect of the precursor, 2,4,5-Trimethoxybenzaldehyde, on the ERK signaling pathway during adipogenesis.



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Caption: Mechanism of anti-adipogenic activity.

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